molecular formula C16H21N3O2S B15283302 2-(3,4-dimethoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine

2-(3,4-dimethoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine

Cat. No.: B15283302
M. Wt: 319.4 g/mol
InChI Key: BCHVTLQKSLMBAX-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine is an organic compound with a complex structure that includes both aromatic and heterocyclic components

Preparation Methods

The synthesis of 2-(3,4-dimethoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is further reacted with 2-(methylsulfanyl)-5-pyrimidinemethanol under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

2-(3,4-Dimethoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and electrophiles (e.g., Br2). Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

2-(3,4-Dimethoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine can be compared with similar compounds, such as:

    3,4-Dimethoxyphenethylamine: This compound shares the 3,4-dimethoxyphenyl moiety but lacks the pyrimidinyl and ethanamine components, resulting in different chemical and biological properties.

    2-(3,4-Dimethoxyphenyl)ethanol: This compound has a similar aromatic structure but differs in the functional groups, leading to different reactivity and applications.

    N-{[2-(Methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine: This compound contains the pyrimidinyl and ethanamine components but lacks the 3,4-dimethoxyphenyl group, resulting in distinct properties and uses.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities.

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine is a synthetic organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and adverse effects as reported in various studies.

  • Molecular Formula : C15_{15}H20_{20}N4_{4}S
  • Molecular Weight : 318.41 g/mol
  • Structure : The compound features a dimethoxyphenyl group and a methylsulfanyl-substituted pyrimidine moiety, which may contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Modulation : It has been suggested that the compound can modulate signaling pathways by interacting with specific receptors on the cell surface, leading to altered cellular responses.
  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thus blocking their catalytic functions. This mechanism is crucial for its potential therapeutic effects in various diseases.

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit anticancer properties. For instance:

  • In Vitro Studies : Certain analogs have shown efficacy in reducing cell viability in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Case Study : A study involving related compounds demonstrated significant inhibition of tumor growth in xenograft models, suggesting a potential application in cancer therapy .

Neuropharmacological Effects

The compound's structure hints at possible psychoactive properties:

  • Psychoactive Substances : Similar compounds have been linked to psychoactive effects, with some studies indicating cardiotoxicity at high concentrations. This raises concerns regarding safety and therapeutic window .
  • Neurotransmitter Interaction : There is potential for interaction with neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption and Distribution : Preliminary studies suggest moderate absorption rates with the ability to cross the blood-brain barrier due to its lipophilic character.
  • Metabolism : The presence of a methylsulfanyl group may influence metabolic pathways, potentially leading to unique metabolites that could have their own biological activities.

Safety Profile and Toxicity

While the therapeutic potentials are promising, safety assessments are critical:

  • Toxicity Studies : Reports indicate that compounds with similar structures can exhibit dose-dependent toxicity. For example, cardiotoxicity has been observed in related compounds at concentrations above 100 μM .
  • Adverse Effects : Anecdotal evidence suggests risks associated with psychoactive effects; hence, careful dosage regulation is necessary in any therapeutic application.

Properties

Molecular Formula

C16H21N3O2S

Molecular Weight

319.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(2-methylsulfanylpyrimidin-5-yl)methyl]ethanamine

InChI

InChI=1S/C16H21N3O2S/c1-20-14-5-4-12(8-15(14)21-2)6-7-17-9-13-10-18-16(22-3)19-11-13/h4-5,8,10-11,17H,6-7,9H2,1-3H3

InChI Key

BCHVTLQKSLMBAX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CN=C(N=C2)SC)OC

Origin of Product

United States

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